5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-tetradecanone
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-tetradecanone
(S)-[10]-Gingerol, also known as (10)-gingerol, belongs to the class of organic compounds known as gingerols. Gingerols are compounds containing a gingerol moiety, which is structurally characterized by a 4-hydroxy-3-methoxyphenyl group substituted at the C6 carbon atom by a 5-hydroxy-alkane-3-one (S)-[10]-Gingerol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (S)-[10]-gingerol is primarily located in the membrane (predicted from logP) (S)-[10]-Gingerol is a musk and woody tasting compound that can be found in ginger and herbs and spices. This makes (S)-[10]-gingerol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
107257-18-1
VCID:
VC0177909
InChI:
InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h12,14-15,18,22,24H,3-11,13,16H2,1-2H3
SMILES:
CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Molecular Formula:
C21H34O4
Molecular Weight:
350.5 g/mol
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-tetradecanone
CAS No.: 107257-18-1
Main Products
VCID: VC0177909
Molecular Formula: C21H34O4
Molecular Weight: 350.5 g/mol
CAS No. | 107257-18-1 |
---|---|
Product Name | 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-tetradecanone |
Molecular Formula | C21H34O4 |
Molecular Weight | 350.5 g/mol |
IUPAC Name | 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one |
Standard InChI | InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h12,14-15,18,22,24H,3-11,13,16H2,1-2H3 |
Standard InChIKey | AIULWNKTYPZYAN-UHFFFAOYSA-N |
SMILES | CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Canonical SMILES | CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Melting Point | Mp 45-46 ° 45-46°C |
Physical Description | Solid |
Description | (S)-[10]-Gingerol, also known as (10)-gingerol, belongs to the class of organic compounds known as gingerols. Gingerols are compounds containing a gingerol moiety, which is structurally characterized by a 4-hydroxy-3-methoxyphenyl group substituted at the C6 carbon atom by a 5-hydroxy-alkane-3-one (S)-[10]-Gingerol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (S)-[10]-gingerol is primarily located in the membrane (predicted from logP) (S)-[10]-Gingerol is a musk and woody tasting compound that can be found in ginger and herbs and spices. This makes (S)-[10]-gingerol a potential biomarker for the consumption of these food products. |
PubChem Compound | 5275726 |
Last Modified | Nov 11 2021 |
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